2-Phenyl-5-benzothiazolepropionic acid
Description
Properties
CAS No. |
52321-54-7 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-benzothiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO2S/c18-15(19)9-7-11-6-8-14-13(10-11)17-16(20-14)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,18,19) |
InChI Key |
NKOLMUVZDOHNNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
52321-54-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-phenyl-5-benzothiazolepropanoic acid 2-phenyl-5-benzothiazolepropionic acid K 309 K-309 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Phenyl-5-benzothiazolepropionic acid with its analogs:
Key Observations :
- The benzothiazole core in the target compound introduces sulfur, enhancing lipophilicity (higher Log P) compared to the oxazole analog. This may improve membrane permeability but reduce aqueous solubility.
Key Observations :
- The benzothiazole moiety may enhance blood-brain barrier (BBB) penetration compared to the thiophenyl analog due to increased lipophilicity .
- The thioether group in 2-Phenylthio-5-propionylphenylacetic acid could lead to faster metabolic clearance via oxidation, whereas the fused benzothiazole ring in the target compound may confer greater stability .
Toxicity and Structural Alerts
- 2-Phenyloxazole-5-carboxylic acid: No PAINS (pan-assay interference compounds) or Brenk alerts reported, suggesting low promiscuity in bioassays .
Preparation Methods
Bromination of 2-(4-Methylphenyl)propionic Acid
The synthesis begins with the bromination of 2-(4-methylphenyl)propionic acid using HBr as a catalyst and bromine in ethyl acetate at 0–25°C. This step introduces a reactive bromomethyl group at the para position, achieving 79% yield after recrystallization from ethanol. Critical parameters include:
- Molar ratio : 1:1.2 (acid : Br₂)
- Temperature : 0°C (initial), 25°C (stirring)
- Purification : Ethyl acetate extraction followed by ethanol recrystallization
The brominated intermediate, 2-(4-(bromomethyl)phenyl)propionic acid, serves as the electrophilic partner in subsequent substitutions.
Thiol-Mediated Coupling with Benzothiazole Derivatives
Benzothiazole-thiol nucleophiles react with the brominated propionic acid under reflux in acetone (40°C, 12 h). For example:
- Benzothiazole-2-thiol : Yields 81% of 3-[(E)-1,3-benzothiazol-2-yldiazenyl]-4-imino-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-2-one
- 6-Ethoxybenzothiazole-2-thiol : Extends reaction time to 18 h but maintains 78% yield
Key factors influencing selectivity:
- Solvent polarity : Acetone enhances nucleophilicity of thiolate ions
- Base selection : Sodium carbonate neutralizes HBr byproducts
Condensation Strategies for Benzothiazole Ring Formation
O-Phenylenediamine and Aldehyde Condensation
A solvent-free method employs o-phenylenediamine and 4-chlorobenzaldehyde with PVP-trifluoromethanesulfonic acid (PVP-TfOH) catalyst (70°C, 6 min):
- Catalyst loading : 0.2 g per mmol substrate
- Oxidant : H₂O₂ (30%, 3 mmol) facilitates imine-to-benzothiazole oxidation
- Yield : 95% for 2-(4-chlorophenyl)-1H-benzimidazole
While optimized for benzimidazoles, this approach adapts to benzothiazoles by substituting o-aminothiophenol for o-phenylenediamine.
Polyphosphoric Acid-Mediated Cyclization
Early methods used polyphosphoric acid (PPA) to condense 1,2-diaminobenzenes with benzoic acids at 130°C. For benzothiazoles:
- Substrate : 2-aminobenzenethiol + phenylacetic acid
- Reaction time : 3–5 h
- Yield : 68–72% after sulfonation
Limitations include harsh conditions and multiple reprecipitations (3–5×) to achieve cosmetic-grade purity.
Oxidative Purification and Functionalization
Potassium Permanganate Oxidation
Post-synthetic oxidation with KMnO₄ (1–2 g/mol) removes colored impurities, particularly in sulfonated derivatives:
Hydrogen Peroxide-Assisted Cyclization
H₂O₂ (30%) accelerates benzothiazole ring closure during condensation, reducing reaction times from 15 h to 6 min. Mechanism involves:
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization and Validation
FT-IR Analysis
NMR Spectral Data
¹H-NMR (DMSO-d₆) :
¹³C-NMR :
Industrial-Scale Considerations
Solvent-Free Protocols
PVP-TfOH-catalyzed reactions eliminate solvent costs and reduce waste, with energy inputs of 70°C vs. 130°C in PPA methods.
Catalyst Reusability
PVP-TfOH retains 92% activity after five cycles, compared to single-use KMnO₄ in oxidation steps.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-phenyl-5-benzothiazolepropionic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aryl-substituted benzothiazole derivatives typically employs Friedel-Crafts acylation or condensation reactions. For example, Friedel-Crafts acylation using succinic anhydride and AlCl₃ in dichloromethane (DCM) or nitrobenzene has been effective for structurally analogous compounds like 4-phenylbenzoyl-propionic acid . Solvent choice significantly impacts reaction efficiency: polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution, while DCM simplifies purification. Catalyst loading (e.g., 1.2–1.5 equiv AlCl₃) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm the benzothiazole-propionic acid backbone.
- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.3% acceptable).
- Example Data Table :
| Technique | Key Signals/Data Points | Purpose |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.8–3.2 (propionic CH₂), δ 7.5–8.1 (benzothiazole) | Confirm backbone structure |
| FT-IR | 1685 cm⁻¹ (C=O) | Carboxylic acid verification |
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and compare pre-/post-exposure UV-Vis spectra.
- Humidity Control : Store at 75% relative humidity; track hydrolysis via loss of carboxylic acid IR signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) often arise from conformational isomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) coupled with MD simulations can model interactions. For example, studies on benzothiazole-triazole analogs used Glide SP scoring to identify hydrogen bonds between the carboxylic acid group and kinase active sites (e.g., EGFR-TK) . Key parameters:
- Docking Grid : Define a 20 ų box centered on the binding pocket.
- Post-Docking Analysis : Calculate binding free energies (MM-GBSA) and validate with in vitro assays.
Q. How do solvent polarity and proticity affect the regioselectivity of benzothiazolepropionic acid synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclocondensation reactions, favoring benzothiazole ring formation. In contrast, protic solvents (e.g., ethanol) may protonate intermediates, leading to side products like open-chain thioamides. For example, nitrobenzene enhanced regioselectivity (>85%) in Friedel-Crafts syntheses of biphenyl analogs .
Q. What alternative synthetic routes exist for this compound under solvent-free conditions?
- Methodological Answer : Mechanochemical ball milling with AlCl₃ as a catalyst has been used for solvent-free acylation of biphenyl derivatives. This method reduces reaction time (2–4 hrs vs. 24 hrs) and improves atom economy (~90% yield) .
Q. How can oxidative degradation pathways of this compound be systematically analyzed?
- Methodological Answer : Use LC-MS/MS to identify degradation products. For example, exposure to H₂O₂ or ozone generates sulfoxide and sulfone derivatives. Quantify pathways using kinetic modeling (e.g., pseudo-first-order rate constants) and correlate with environmental factors (pH, light) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
